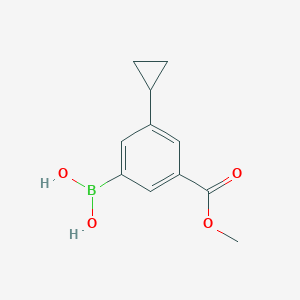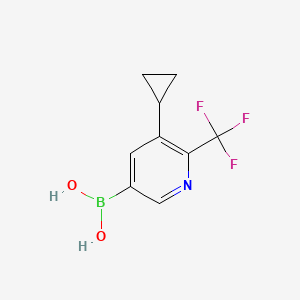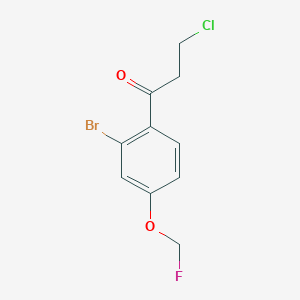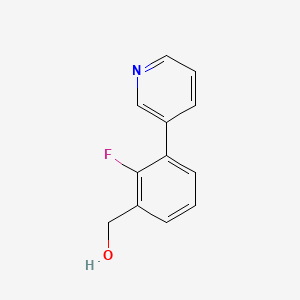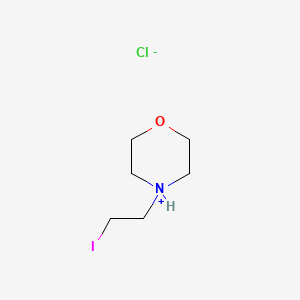
4-(2-Iodoethyl)morpholin-4-ium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Iodoethyl)morpholin-4-ium chloride is a chemical compound with the molecular formula C6H13ClINO and a molecular weight of 277.53 g/mol . It is a morpholine derivative where the nitrogen atom is substituted with a 2-iodoethyl group, forming a quaternary ammonium salt with chloride as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodoethyl)morpholin-4-ium chloride typically involves the reaction of morpholine with 2-iodoethanol in the presence of a suitable base, followed by quaternization with hydrochloric acid . The reaction conditions often include:
Reactants: Morpholine and 2-iodoethanol
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to 60°C
Quaternization: Addition of hydrochloric acid to form the chloride salt
Industrial Production Methods
In an industrial setting, the production of 4-(2-Iodoethyl)morpholin-4-ium chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process .
化学反応の分析
Types of Reactions
4-(2-Iodoethyl)morpholin-4-ium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodoethyl group can be replaced by other nucleophiles such as thiols, amines, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodoethyl group to ethyl or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium thiolate, sodium azide, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Thiomorpholine derivatives, azidoethylmorpholine, or alkoxymorpholine.
Oxidation: Sulfoxides or sulfones of the morpholine ring.
Reduction: Ethylmorpholine or other reduced derivatives.
科学的研究の応用
4-(2-Iodoethyl)morpholin-4-ium chloride has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 4-(2-Iodoethyl)morpholin-4-ium chloride involves its ability to act as an alkylating agent. The iodoethyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds . This property makes it useful in studying enzyme mechanisms and protein modifications. The molecular targets and pathways involved include:
類似化合物との比較
4-(2-Iodoethyl)morpholin-4-ium chloride can be compared with other similar compounds, such as:
4-(2-Bromoethyl)morpholin-4-ium chloride: Similar structure but with a bromoethyl group instead of an iodoethyl group. The iodoethyl group is more reactive due to the larger atomic radius and lower bond dissociation energy of iodine.
4-(2-Chloroethyl)morpholin-4-ium chloride: Contains a chloroethyl group, which is less reactive than the iodoethyl group. The chloride derivative is more stable but less effective as an alkylating agent.
4-(2-Fluoroethyl)morpholin-4-ium chloride: Features a fluoroethyl group, which is the least reactive among the halogenated derivatives. The fluoroethyl group provides higher stability but lower reactivity.
The uniqueness of 4-(2-Iodoethyl)morpholin-4-ium chloride lies in its high reactivity and ability to form stable covalent bonds with nucleophilic sites, making it a valuable tool in chemical and biological research .
特性
分子式 |
C6H13ClINO |
|---|---|
分子量 |
277.53 g/mol |
IUPAC名 |
4-(2-iodoethyl)morpholin-4-ium;chloride |
InChI |
InChI=1S/C6H12INO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H |
InChIキー |
HHBYQAHEPOIELB-UHFFFAOYSA-N |
正規SMILES |
C1COCC[NH+]1CCI.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


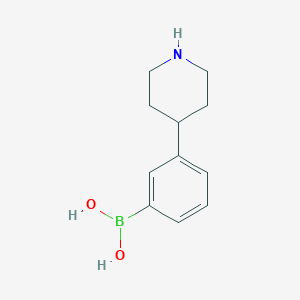
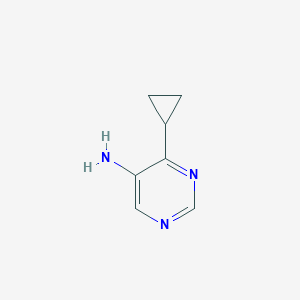
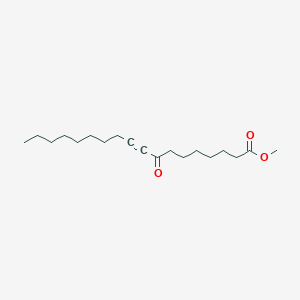
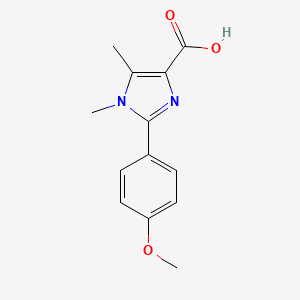
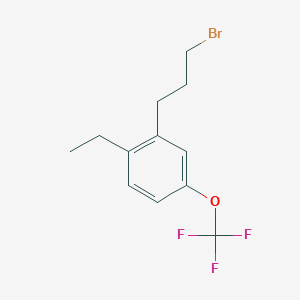
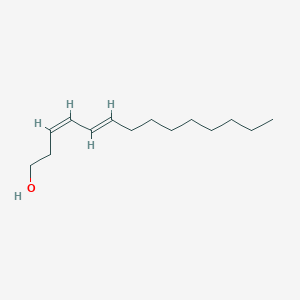
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)
